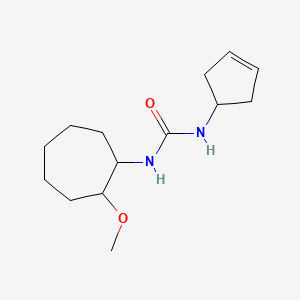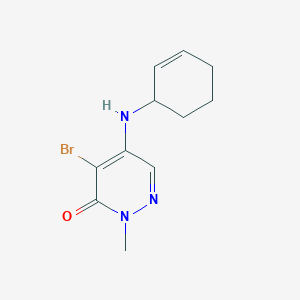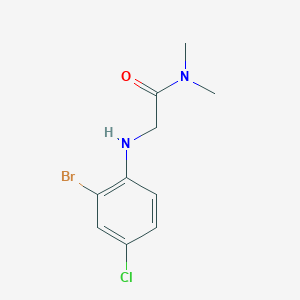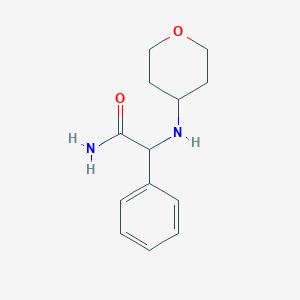![molecular formula C12H21NOS2 B7630541 2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol is a chemical compound that belongs to the class of beta adrenergic agonists. This compound is used in scientific research for its potential to stimulate beta adrenergic receptors, which are involved in various physiological processes.
Mécanisme D'action
2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol acts as a beta adrenergic agonist by binding to and activating beta adrenergic receptors. This activation leads to the stimulation of various downstream signaling pathways, which can have effects on various physiological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol depend on the specific beta adrenergic receptor subtype that is being activated. Generally, activation of beta adrenergic receptors can lead to increased heart rate, increased contractility of the heart, increased metabolism, and relaxation of smooth muscle.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol in lab experiments is its specificity for beta adrenergic receptors. This specificity allows researchers to study the effects of beta adrenergic receptor activation without the confounding effects of other signaling pathways. However, one limitation of using this compound is that it may not accurately reflect the physiological effects of endogenous beta adrenergic receptor agonists.
Orientations Futures
There are several future directions for research involving 2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol. One direction is to investigate the effects of this compound on different beta adrenergic receptor subtypes, as well as the downstream signaling pathways that are activated. Another direction is to investigate the potential therapeutic uses of this compound, such as in the treatment of cardiovascular disease or metabolic disorders. Additionally, further studies are needed to fully understand the limitations and potential confounding effects of using this compound in lab experiments.
Méthodes De Synthèse
The synthesis of 2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol involves the reaction of 2-(1-thiophen-2-ylethylamino)ethanethiol with 2-methylpropan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by protonation.
Applications De Recherche Scientifique
2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol has been extensively studied in scientific research for its potential to stimulate beta adrenergic receptors. This compound has been used in various studies to investigate the role of beta adrenergic receptors in physiological processes such as cardiac function, metabolism, and immune response.
Propriétés
IUPAC Name |
2-methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOS2/c1-10(11-5-4-7-16-11)13-6-8-15-9-12(2,3)14/h4-5,7,10,13-14H,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEZMCXYSPFLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NCCSCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)



![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)






